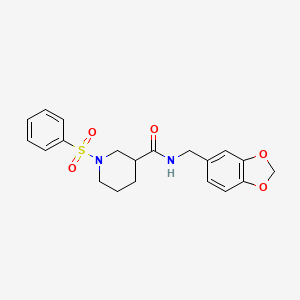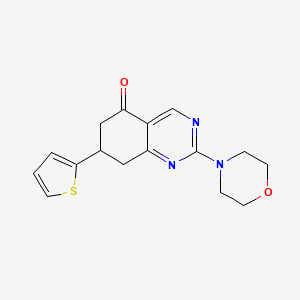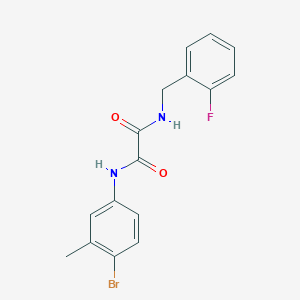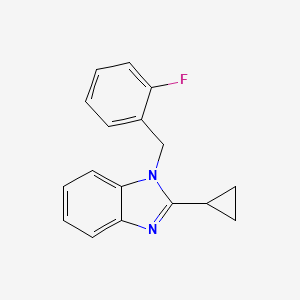![molecular formula C15H10F3NO5 B4389123 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B4389123.png)
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde
Descripción general
Descripción
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde, also known as MNF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNF is a member of the family of nitro-aromatic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of the fungal cell wall.
Biochemical and Physiological Effects:
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde can induce apoptosis, or programmed cell death, in cancer cells. 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In animal studies, 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde also has some limitations, including its toxicity and the need for specialized equipment for handling and storage.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde. One direction is the investigation of the structure-activity relationship of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde and its analogs. Another direction is the development of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde-based materials with tailored optical and electronic properties. Additionally, the potential environmental impact of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde should be further investigated to ensure its safe use in various applications.
In conclusion, 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde and its analogs.
Aplicaciones Científicas De Investigación
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been shown to exhibit anticancer, antitubercular, and antifungal activities. 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In materials science, 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In environmental science, 3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde has been investigated as a potential contaminant in water and soil.
Propiedades
IUPAC Name |
3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-5-12(14)24-13-7-10(15(16,17)18)3-4-11(13)19(21)22/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDYMQNFTLKDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4389057.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4389062.png)

![ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4389073.png)


![1-acetyl-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B4389093.png)
![1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(3-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389099.png)
![{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389106.png)


![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4389145.png)